4,6-Dimethoxypyrimidin-5-amine
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Overview
Description
4,6-Dimethoxypyrimidin-5-amine is an organic compound with the molecular formula C6H9N3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two methoxy groups at the 4 and 6 positions and an amino group at the 5 position on the pyrimidine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .
Mechanism of Action
Target of Action
It is known that this compound is a key intermediate in the synthesis of various pesticides . Therefore, its targets would likely be specific to the pests that these pesticides are designed to control.
Mode of Action
As an intermediate in pesticide synthesis, it likely contributes to the overall mode of action of the final pesticide product .
Biochemical Pathways
Given its use in pesticide synthesis, it can be inferred that it may play a role in disrupting essential biochemical pathways in pests .
Pharmacokinetics
Its lipophilicity, as indicated by its Log Po/w values, suggests it has some degree of bioavailability .
Result of Action
As an intermediate in pesticide synthesis, its effects would likely be seen in the context of the final pesticide product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxypyrimidin-5-amine typically involves the following steps:
Condensation Reaction: The process begins with the condensation of o-methyl isourea salt and cyanoacetate to form an intermediate compound.
Methylation: The intermediate undergoes methylation to introduce methoxy groups at the 4 and 6 positions.
Cyclization: The methylated intermediate is then cyclized to form the pyrimidine ring structure.
Industrial Production Methods: In industrial settings, the production of this compound is optimized to enhance yield and selectivity while minimizing waste. The process involves:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for the addition reaction.
Deacidification and Condensation: A deacidification agent is added to the resulting compound, followed by cyanamide for the condensation reaction.
Cyclization and Methoxylation: The compound undergoes cyclization with a Lewis acid protecting agent and methoxylation with methanol and sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethoxypyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
4,6-Dimethoxypyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting infections and cancer.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
4,6-Dimethoxypyrimidine: Similar structure but lacks the amino group at the 5 position.
2,4-Dimethoxypyrimidine: Methoxy groups at different positions.
4-Methoxypyrimidin-5-amine: Only one methoxy group at the 4 position.
Uniqueness: 4,6-Dimethoxypyrimidin-5-amine is unique due to the presence of both methoxy groups and an amino group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
IUPAC Name |
4,6-dimethoxypyrimidin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIABKXOJVXKDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384725 |
Source
|
Record name | 4,6-dimethoxypyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15846-15-8 |
Source
|
Record name | 4,6-dimethoxypyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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